molecular formula C20H20N2O4S B3580344 2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone

2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B3580344
M. Wt: 384.5 g/mol
InChI Key: FGTWUAHRWKQVSX-UHFFFAOYSA-N
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Description

The compound “2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone” is a complex organic molecule that contains several functional groups. These include an oxadiazole ring, a thioketone, an ether, and an aromatic ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through the cyclization of a hydrazone . The thioketone could be introduced through a substitution reaction involving a thiol . The ether and aromatic ring could be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the aromatic ring would likely make the compound planar. The ether and thioketone functional groups could introduce some steric hindrance, potentially leading to different conformations .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. The oxadiazole ring is generally stable, but could be opened under acidic or basic conditions . The thioketone could undergo addition reactions with nucleophiles . The ether could be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the oxadiazole ring and the aromatic ring would likely make the compound relatively nonpolar and lipophilic . The ether and thioketone could introduce some polarity, potentially leading to hydrogen bonding .

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. The oxadiazole ring is a common motif in medicinal chemistry and is known to interact with a variety of enzymes and receptors . The thioketone could potentially react with biological nucleophiles, leading to covalent modification of the target .

Safety and Hazards

The safety and hazards of the compound would depend on its reactivity and biological activity. The oxadiazole ring is generally considered to be safe, but the thioketone could potentially be reactive . The compound could also have biological activity, which could lead to toxicity if not properly controlled .

Future Directions

Future research on the compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could involve the development of new synthetic routes, detailed spectroscopic analysis, and biological assays .

Properties

IUPAC Name

2-[[5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-14-4-8-17(9-5-14)25-12-19-21-22-20(26-19)27-13-18(23)15-6-10-16(24-2)11-7-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTWUAHRWKQVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone
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2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone
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2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone
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2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone
Reactant of Route 5
2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone
Reactant of Route 6
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2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone

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